6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c12-10-8-11(15-9-14-10)13-2-1-3-16-4-6-17-7-5-16/h8-9H,1-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUYZWGUEVJFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method involves the reaction of 6-chloropyrimidine-4-amine with 3-morpholinopropylamine under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position of the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Condensation Reactions: Aldehydes or ketones are used as reagents, often in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and various condensation products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients and intermediates
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural Analogues and Their Features
Biological Activity
6-Chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to various biologically active molecules and has been investigated for its effects on different biological systems.
Chemical Structure and Properties
The chemical structure of 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 232.68 g/mol
This compound features a pyrimidine ring substituted with a chlorine atom and a morpholinopropyl group, which may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit a range of antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine may possess antimicrobial activity.
| Compound | Target Organism | Activity |
|---|---|---|
| 6-Chloro-N-(3-morpholinopropyl)pyrimidin-4-amine | E. coli | Inhibition observed |
| Similar Pyrimidines | Staphylococcus aureus | Significant inhibition |
Anticancer Potential
The compound's structural similarity to known anticancer agents raises the possibility of its use in cancer therapy. In vitro studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cell lines. For example, a related study reported significant cytotoxicity against various human cancer cell lines.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | |
| A549 (lung cancer) | 20.5 | |
| HeLa (cervical cancer) | 12.8 |
The precise mechanism by which 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific molecular targets such as enzymes involved in DNA replication and repair processes, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Antimalarial Activity : A related study highlighted the optimization of pyrimidine derivatives for antimalarial activity against Plasmodium falciparum. The results indicated that modifications to the pyrimidine scaffold could enhance efficacy, suggesting similar approaches could be applied to 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine for potential antimalarial applications .
- Cytotoxicity Evaluation : In another study focusing on structure-activity relationships (SAR), modifications to similar pyrimidine compounds were shown to significantly impact their cytotoxic profiles against various cancer cell lines, emphasizing the importance of substituent groups in determining biological activity .
Q & A
Q. What are the optimized synthetic routes for 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine?
The compound is typically synthesized via nucleophilic substitution between 4,6-dichloropyrimidine and 3-morpholinopropylamine. Key steps include:
- Use of DIPEA (diisopropylethylamine) as a base to deprotonate the amine, enhancing nucleophilicity .
- Solvent selection (e.g., dichloromethane or ethanol) to balance reaction kinetics and solubility .
- Purification via silica gel chromatography or crystallization, with yields ranging from 17% to 54% depending on substituents and reaction time .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.1 ppm, morpholine CH₂ groups at δ 3.3–3.9 ppm) and carbon connectivity .
- HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 262.1675 for C₁₃H₂₀N₅O) .
- IR Spectroscopy : Detects functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹, C–Cl vibrations at 686 cm⁻¹) .
Q. What safety precautions are required for handling this compound?
- Use PPE (gloves, lab coat, goggles) due to potential irritancy from the chloro group .
- Store in airtight containers at 2–8°C to prevent degradation .
- Avoid exposure to moisture to minimize hydrolysis of the chloro substituent .
Advanced Research Questions
Q. How can low yields in morpholinopropyl-pyrimidine coupling be mitigated?
- Optimize reaction time (e.g., 5–17 hours) and temperature (reflux conditions) to balance completion and side reactions .
- Introduce molecular sieves (4Å) to scavenge water, improving amine reactivity .
- Explore Pd-catalyzed cross-coupling for sterically hindered intermediates .
Q. What reaction mechanisms govern the chloro group’s substitution in this compound?
- Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyrimidine ring facilitates attack by the morpholinopropylamine, with the chloro group acting as a leaving agent .
- Computational Insights : DFT studies can model transition states and charge distribution to predict regioselectivity .
Q. How does the morpholinopropyl moiety influence pharmacokinetics?
- Enhances solubility via the morpholine oxygen’s hydrogen-bonding capacity .
- Prolongs half-life by reducing metabolic degradation (e.g., cytochrome P450 interactions) .
- Structure-activity relationship (SAR) studies suggest modifications to the propyl chain length to optimize bioavailability .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Compare purity levels (e.g., HPLC ≥95% vs. lower-grade samples) and assay conditions (e.g., cell lines, incubation times) .
- Validate findings via orthogonal assays (e.g., kinase inhibition vs. cytotoxicity profiling) .
Q. Which computational methods predict kinase binding affinity?
- Molecular Docking : Tools like AutoDock Vina model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over nanosecond timescales .
Q. How can analogues improve kinase inhibitory potency?
Q. What factors destabilize the compound during storage?
- Light Sensitivity : UV exposure degrades the pyrimidine ring; use amber vials .
- Hydrolysis : Chloro substituent reacts with ambient moisture; store under inert gas .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
